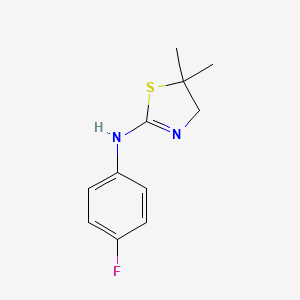![molecular formula C13H18N4O6S B11480590 2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11480590.png)
2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]imidazolidin-1-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups, a benzenesulfonyl group, and an imidazolidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE typically involves multiple steps, including the formation of the imidazolidinyl ring, sulfonylation, and diazeniumdiolate formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the nitroso group can produce corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Organochlorine Compounds: Organic compounds containing chlorine atoms, such as trichloroethylene and chloroform.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Uniqueness
(1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H18N4O6S |
|---|---|
Peso molecular |
358.37 g/mol |
Nombre IUPAC |
(Z)-methoxyimino-[2-[3-(4-methoxyphenyl)sulfonylimidazolidin-1-yl]-2-oxoethyl]-oxidoazanium |
InChI |
InChI=1S/C13H18N4O6S/c1-22-11-3-5-12(6-4-11)24(20,21)16-8-7-15(10-16)13(18)9-17(19)14-23-2/h3-6H,7-10H2,1-2H3/b17-14- |
Clave InChI |
IQMUTAWRTZRGEU-VKAVYKQESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)C/[N+](=N/OC)/[O-] |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)C[N+](=NOC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,3-dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11480507.png)
![6-(2,5-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B11480517.png)

![2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11480527.png)
![2-methyl-N-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B11480533.png)
![N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11480548.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide](/img/structure/B11480554.png)
![diethyl [6-amino-5-cyano-4-(4-fluorophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate](/img/structure/B11480562.png)


![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methoxy]acetic acid](/img/structure/B11480598.png)
![3-(2,4-Dichlorophenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11480600.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B11480602.png)
![2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11480603.png)
